molecular formula C11H14O3 B1267918 2-Ethoxyethyl benzoate CAS No. 5451-72-9

2-Ethoxyethyl benzoate

Cat. No. B1267918
CAS RN: 5451-72-9
M. Wt: 194.23 g/mol
InChI Key: KPHLTQOKDPSIGL-UHFFFAOYSA-N
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Description

2-Ethoxyethyl benzoate is an organic compound that belongs to the class of ester derivatives of benzoic acid . It is also known as Benzoic Acid 2-Ethoxyethyl Ester .


Synthesis Analysis

The synthesis of 2-Ethoxyethyl benzoate could be similar to the preparation of 2-ethoxyethyl acetate, which is prepared by esterification of ethyl cellosolve with the help of acetic acid .


Molecular Structure Analysis

The molecular formula of 2-Ethoxyethyl benzoate is C11H14O3 . Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .


Physical And Chemical Properties Analysis

2-Ethoxyethyl benzoate is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 244.3±13.0 °C at 760 mmHg, and a flash point of 95.6±14.4 °C . It has a molar refractivity of 53.7±0.3 cm3 .

Scientific Research Applications

Pharmacology

Application Summary

2-Ethoxyethyl benzoate is explored in pharmacology for its potential role in drug formulation and delivery systems due to its ester properties.

Methods and Procedures

Researchers utilize 2-Ethoxyethyl benzoate to modify the solubility and absorption characteristics of drugs. It is often used in pre-formulation studies to assess its impact on drug kinetics.

Results and Outcomes

Studies have shown that 2-Ethoxyethyl benzoate can enhance the bioavailability of certain medications, making them more effective at lower doses .

Organic Synthesis

Application Summary

In organic synthesis, 2-Ethoxyethyl benzoate serves as a reagent or intermediate in the synthesis of complex organic compounds.

Methods and Procedures

It is used in various synthetic pathways, including esterification reactions, where it acts as an ester group donor in the synthesis of target molecules.

Results and Outcomes

The use of 2-Ethoxyethyl benzoate in organic synthesis has been reported to yield high-purity end products, crucial for further pharmaceutical applications .

Material Science

Application Summary

This compound finds applications in material science, particularly in the development of polymers and coatings.

Methods and Procedures

2-Ethoxyethyl benzoate is incorporated into polymer chains to alter their physical properties, such as flexibility and resistance to environmental stress.

Results and Outcomes

The addition of 2-Ethoxyethyl benzoate to polymers has resulted in materials with improved performance characteristics suitable for industrial applications .

Analytical Chemistry

Application Summary

In analytical chemistry, 2-Ethoxyethyl benzoate is used as a standard or reference compound in chromatographic analysis.

Methods and Procedures

It is employed in calibration curves for the quantification of similar compounds in complex mixtures using techniques like GC-MS or HPLC.

Results and Outcomes

The use of 2-Ethoxyethyl benzoate has enabled accurate and reproducible measurements of analytes in various research and quality control settings .

Environmental Science

Application Summary

The environmental applications of 2-Ethoxyethyl benzoate include its use as a tracer or marker in environmental fate studies.

Methods and Procedures

It is released into controlled environments to study its degradation pathways and interaction with other environmental components.

Results and Outcomes

Research has indicated that 2-Ethoxyethyl benzoate can be used to understand the environmental behavior of similar ester compounds .

Biochemistry

Application Summary

In biochemistry, 2-Ethoxyethyl benzoate is studied for its interactions with biological macromolecules and its role in metabolic pathways.

Methods and Procedures

Biochemical assays are designed to investigate how 2-Ethoxyethyl benzoate interacts with enzymes and proteins, affecting their function.

Results and Outcomes

Findings suggest that 2-Ethoxyethyl benzoate can influence enzyme activity, which is significant for understanding its potential biological impacts .

properties

IUPAC Name

2-ethoxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHLTQOKDPSIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281508
Record name 2-Ethoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl benzoate

CAS RN

5451-72-9
Record name 5451-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Morrison, R Brainard, D Richardson - Chemical Communications …, 1968 - pubs.rsc.org
THE photochemistry of molecules containing two or more non-conjugated chromophores has been of considerable recent interest, especially with respect to the transfer of excitation …
Number of citations: 2 pubs.rsc.org
H Morrison, R Brainard - Journal of the American Chemical …, 1971 - ACS Publications
The Norrish type II solution-phase photodecomposition of the title compound and selected homologs has been studied at 254 nm. For the generalized structure, CeH5 (CH2) …
Number of citations: 3 pubs.acs.org
M Sugiura, M Kikkawa, S Urita - Separation Science and …, 1987 - Taylor & Francis
In practical applications of liquid membranes containing a mobile camer, three main types of membranes have been studied: liquid surfactant, supported liquid, and solvent polymeric …
Number of citations: 135 www.tandfonline.com
WE Cass - Journal of the American Chemical Society, 1947 - ACS Publications
… that no 2-ethoxyethyl benzoate was …
Number of citations: 75 pubs.acs.org
JA Barltrop, JD Coyle - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… observed for aliphatic aldehyde^,^ aliphatic esters,* and other carbonyl compounds, and there is a report of an inefficient type 2 photoelimination reaction for 2-ethoxyethyl benzoate. …
Number of citations: 21 pubs.rsc.org
RJ Gillespie, JA Leisten - Quarterly Reviews, Chemical Society, 1954 - pubs.rsc.org
NUMEROUS observations have been recorded which relate to whether an organic compound is dissolved, not dissolved, or decomposed by sulphuric acid: and if dissolved, whether or …
Number of citations: 83 pubs.rsc.org
H Burton, PFG Praill - Quarterly Reviews, Chemical Society, 1952 - pubs.rsc.org
… These workers suggest that substances such as p-methoxybenzoic acid and 2-ethoxyethyl benzoate behave in the same way as derivatives of 2 : 4 : 6-trimethylbenzoic acid, but that the …
Number of citations: 17 pubs.rsc.org
S Aktipis - 1965 - search.proquest.com
I wish to express my gratitude to Professor saul G• Cohen for his strert, guidance and encouragement that permitted the completion of this investigation. Financial support by a grant of …
Number of citations: 2 search.proquest.com
S Tang, Q Shen, P He, J Li, J Yang, X Si, J Xia, Y Han… - Tetrahedron, 2023 - Elsevier
A novel and operationally simple visible-light induces oxidative ring opening of imidazo[1,2-a]pyridines accessed to esters has been discussed. Notably, the method uses C 6 F 5 I(…
Number of citations: 2 www.sciencedirect.com
Z Hu, P Ma, N Ma, J Wang - The Journal of Organic Chemistry, 2022 - ACS Publications
Tanshinlactone has been found in several natural products and biologically active compounds. Herein, a new FeCl 3 -catalyzed strategy using 1H-indene-1,2,3-triones and alkynes as …
Number of citations: 1 pubs.acs.org

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